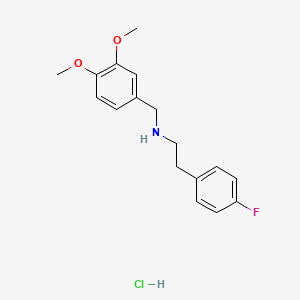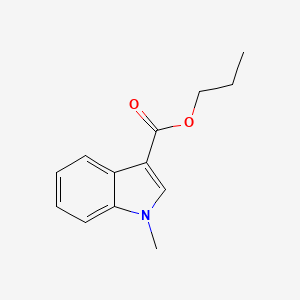
5-Bromo-nicotinic acid butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-nicotinic acid butyl ester, also known as tert-Butyl 5-bromonicotinate, is a chemical compound with the molecular formula C10H12BrNO2 . It is also referred to by other names such as 2-Methyl-2-propanyl 5-bromonicotinate and 3-Pyridinecarboxylic acid, 5-bromo-, 1,1-dimethylethyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br), a nitrogen atom (N), an oxygen atom (O), and multiple carbon © and hydrogen (H) atoms . The average mass of the molecule is 258.112 Da, and the monoisotopic mass is 257.005127 Da .Applications De Recherche Scientifique
Electron-Impact Ionization and Regioselective Proton Affinities
A study by Opitz (2007) investigated the electron-impact ionization mass spectra, ionization, and appearance energies of benzoic acid, nicotinic acid, and their n-butyl esters. This research provided valuable insights into the molecular ions' fragmentation pathways, gas-phase formation enthalpies, and calculated proton affinities for nicotinic acid and its n-butyl ester. The study concluded that the transfer of two H-atoms from the ester chain is controlled by a charge switching between the carboxylic oxygen atoms, leading to a regiospecific protonation site. This information is crucial for understanding the chemical behavior and potential applications of 5-Bromo-nicotinic acid butyl ester and related compounds in various scientific domains (Opitz, 2007).
Lipophilicity and Drug Release Rates
Another area of application involves the study of drug lipophilicity on in vitro release rates from oil vehicles, using nicotinic acid esters as model prodrug derivatives. Research by Larsen et al. (2001) explored how the lipophilicity of nicotinic acid esters, including butyl nicotinate, affects their transfer from oil vehicles to aqueous buffer phases. This study offers insights into optimizing drug delivery systems based on the chemical properties of nicotinic acid esters, potentially including this compound (Larsen et al., 2001).
Chromatographic Separation and Stability
Research on the chromatographic separation and chemical stability of nicotinic acid and its esters, including butyl nicotinate, highlights another significant application area. Studies by Pyka et al. (2007) and Parys & Pyka (2010) have demonstrated methods for evaluating the separation effect and chemical stability of these compounds, providing a foundation for further research and development in pharmaceutical and chemical synthesis fields (Pyka & Klimczok, 2007); (Parys & Pyka, 2010).
Antimicrobial Activity
Furthermore, the synthesis and evaluation of 3-coumarinoyl pyridinium and quinolinium bromides, derived from nicotinic acid esters for their antimicrobial activity, represent a direct application of nicotinic acid esters in developing new antimicrobial agents. The work by Porwal et al. (2009) on synthesizing these compounds and testing their antibacterial activity provides a pathway for the use of nicotinic acid esters in medicinal chemistry and drug development (Porwal, Jayashree, & Attimarad, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
butyl 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-3-4-14-10(13)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZAVBVHHUZBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)
